molecular formula C15H14N4O2S B5555061 N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

Cat. No. B5555061
M. Wt: 314.4 g/mol
InChI Key: POFAVSCRATUWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions and heterocyclization. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases a typical process involving π–π interactions and hydrogen-bonding interactions leading to a three-dimensional network (Mohamed-Ezzat, Kariuki, & Azzam, 2023). Another example is the synthesis of 4-(N-(pyrimidin-2-yl)benzenesulfonamide derivatives through condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized using FTIR, 1HNMR, and UV-Visible spectroscopy (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Molecular Structure Analysis

Molecular structure analysis of compounds like N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide is crucial for understanding their chemical behavior. Crystal structure analysis often reveals significant interactions such as π–π interactions and hydrogen bonds that contribute to the stability and properties of these compounds. For example, a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, displays molecular chains formed by π–π interactions and hydrogen-bonding interactions (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, primarily due to their functional groups. They can act as intermediates in the synthesis of more complex molecules, exhibit antimicrobial activity, and serve as inhibitors for enzymes like carbonic anhydrases (Sūdžius et al., 2010). The presence of both sulfonamide and pyrimidinyl groups allows for versatile reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, are closely related to their molecular structure. The crystal packing and intermolecular interactions influence these properties, as seen in related compounds studied through crystallography (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have developed methods for synthesizing novel derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, focusing on creating compounds with potential antimicrobial and anticancer properties. For instance, Hassan et al. (2009) synthesized several pyrrolo[2,3-d]pyrimidine derivatives, showing promising results against various bacterial and fungal strains (Hassan et al., 2009). Similarly, Parajapati and Goswami (2016) focused on heterocyclization of Schiff bases, leading to the development of compounds with antibacterial activities (Parajapati & Goswami, 2016).

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic analysis of these compounds have been extensively studied to understand their stability, electronic structures, and potential biological activity. Mansour and Ghani (2013) conducted a comprehensive structural study on a specific sulfamethazine Schiff-base, providing insights into its electronic structure and potential for biological activity based on quantum chemical calculations (Mansour & Ghani, 2013).

Antimicrobial and Anticancer Activities

Some derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide have been evaluated for their antimicrobial and anticancer activities. Pecorari et al. (1987) synthesized derivatives with slight antimycotic activity against Candida strains (Pecorari et al., 1987). Additionally, Żołnowska et al. (2018) explored the anticancer potential of these compounds against various human tumor cell lines, identifying derivatives with potent anticancer activity (Żołnowska et al., 2018).

Material Science Applications

In materials science, the first hyperpolarizability of sulfonamide amphiphiles, including derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, has been investigated for their potential in nonlinear optics. Kucharski et al. (1999) evaluated the hyperpolarizability of these compounds, finding significant values that suggest potential applications in the development of optical materials (Kucharski et al., 1999).

properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-12-8-9-16-15(17-12)18-22(20,21)14-6-4-13(5-7-14)19-10-2-3-11-19/h2-11H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFAVSCRATUWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.